

# A Technical Guide to Disperse Brown 1: Chemical Structure, Properties, and Toxicological Profile

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## Compound of Interest

Compound Name: Disperse Brown 1

Cat. No.: B1345095

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## Abstract

**Disperse Brown 1**, a monoazo dye, finds application in the textile industry for dyeing hydrophobic fibers. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known biological effects. While detailed experimental data on its synthesis and spectral characterization are not extensively available in the public domain, this document consolidates existing information and presents a framework for its scientific evaluation. A key focus is placed on its cytotoxic effects, with a detailed experimental workflow for assessing its impact on cell viability and mitochondrial function.

## Chemical Identity and Structure

**Disperse Brown 1** is chemically identified as 2-[3-chloro-4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.<sup>[1]</sup> Its structure is characterized by a substituted azobenzene core, which is typical for azo dyes.

Table 1: Chemical Identifiers for **Disperse Brown 1**

Identifier	Value
IUPAC Name	2-[3-chloro-4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[1]
CAS Number	23355-64-8[1]
Molecular Formula	C <sub>16</sub> H <sub>15</sub> Cl <sub>3</sub> N <sub>4</sub> O <sub>4</sub> [1]
SMILES	OCCN(CCO)c1ccc(N=Nc2c(Cl)cc(cc2Cl)--INVALID-LINK--[O-])c(Cl)c1[1]
InChI	InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2/b21-20+

## Physicochemical Properties

The physicochemical properties of **Disperse Brown 1** are crucial for understanding its behavior in various applications and biological systems. The data presented below is a combination of computed and experimentally determined values.

Table 2: Physicochemical Properties of **Disperse Brown 1**

Property	Value	Source
Molecular Weight	433.67 g/mol	
Boiling Point	647.5 °C at 760 mmHg	
Density	1.543 g/cm <sup>3</sup>	
Flash Point	345.4 °C	
XLogP3-AA	4.2	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	7	
Rotatable Bond Count	7	

## Synthesis

### Manufacturing Method

The synthesis of **Disperse Brown 1** is achieved through a diazo coupling reaction. This involves the diazotization of 2,6-dichloro-4-nitroaniline, which is then coupled with N,N-bis(2-hydroxyethyl)-3-chloroaniline.

### Experimental Protocol (Representative)

A detailed experimental protocol for the synthesis of **Disperse Brown 1** is not readily available. However, a general procedure for the synthesis of azo dyes can be outlined as follows:

- Diazotization of the Amine:
  - Dissolve 2,6-dichloro-4-nitroaniline in an acidic solution (e.g., hydrochloric acid in water).
  - Cool the solution to 0-5 °C in an ice bath.
  - Slowly add a cooled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) dropwise while maintaining the low temperature to form the diazonium salt.

- Coupling Reaction:
  - In a separate vessel, dissolve the coupling component, N,N-bis(2-hydroxyethyl)-3-chloroaniline, in a suitable solvent.
  - Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.
  - The coupling reaction is typically carried out at a controlled pH, often in the range of 4-5, which can be maintained by the addition of a buffer like sodium acetate.
  - The reaction mixture is stirred at a low temperature (0-5 °C) for several hours to allow for the formation of the azo dye precipitate.
- Isolation and Purification:
  - The precipitated **Disperse Brown 1** is collected by filtration.
  - The crude product is then washed with cold water to remove any unreacted starting materials and salts.
  - Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization would depend on the solubility of the dye and impurities.

## Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of **Disperse Brown 1**. While specific spectra for this dye are not publicly available, the expected characteristics are described below.

### UV-Visible Spectroscopy

- Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For azo dyes, the color is due to the extended  $\pi$ -conjugated system of the azobenzene structure.

- Expected Spectrum: **Disperse Brown 1** is expected to show strong absorption bands in the visible region, which are responsible for its brown color. The  $\lambda_{\text{max}}$  (wavelength of maximum absorbance) would likely be in the range of 400-500 nm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
- Expected Spectrum: Key characteristic peaks for **Disperse Brown 1** would include:
  - O-H stretching from the hydroxyl groups ( $\sim 3300\text{-}3500\text{ cm}^{-1}$ ).
  - C-H stretching from the aromatic and aliphatic parts of the molecule ( $\sim 2850\text{-}3100\text{ cm}^{-1}$ ).
  - N=N stretching of the azo group ( $\sim 1400\text{-}1450\text{ cm}^{-1}$ ).
  - C-N stretching ( $\sim 1250\text{-}1350\text{ cm}^{-1}$ ).
  - C-O stretching of the alcohol groups ( $\sim 1000\text{-}1200\text{ cm}^{-1}$ ).
  - C-Cl stretching ( $\sim 600\text{-}800\text{ cm}^{-1}$ ).
  - N-O stretching of the nitro group ( $\sim 1500\text{-}1550\text{ cm}^{-1}$  and  $1300\text{-}1370\text{ cm}^{-1}$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.  $^1\text{H}$  and  $^{13}\text{C}$  NMR are most common for organic molecules.
- Expected  $^1\text{H}$  NMR Spectrum: The proton NMR spectrum would show distinct signals for the aromatic protons on the two different benzene rings, with their chemical shifts influenced by the various substituents (Cl,  $\text{NO}_2$ , azo group, and the aminoethanol group). Signals for the methylene protons of the hydroxyethyl groups would also be present.
- Expected  $^{13}\text{C}$  NMR Spectrum: The carbon NMR spectrum would show signals for all 16 carbon atoms in the molecule, with the chemical shifts indicating their electronic

environment. Aromatic carbons would resonate at lower field (higher ppm) compared to the aliphatic carbons of the hydroxyethyl groups.

## Toxicological Profile: Cytotoxicity and Mitochondrial Dysfunction

Recent studies have indicated that **Disperse Brown 1** can exhibit cytotoxic effects. One study demonstrated that it impairs cell viability and mitochondrial function in intestinal porcine epithelial cells (IPEC-J2) and mouse epidermal keratinocytes (MPEK-BL6). The potential toxicity is thought to be related to the reduction of the azo group, which can lead to the formation of harmful aromatic amines.

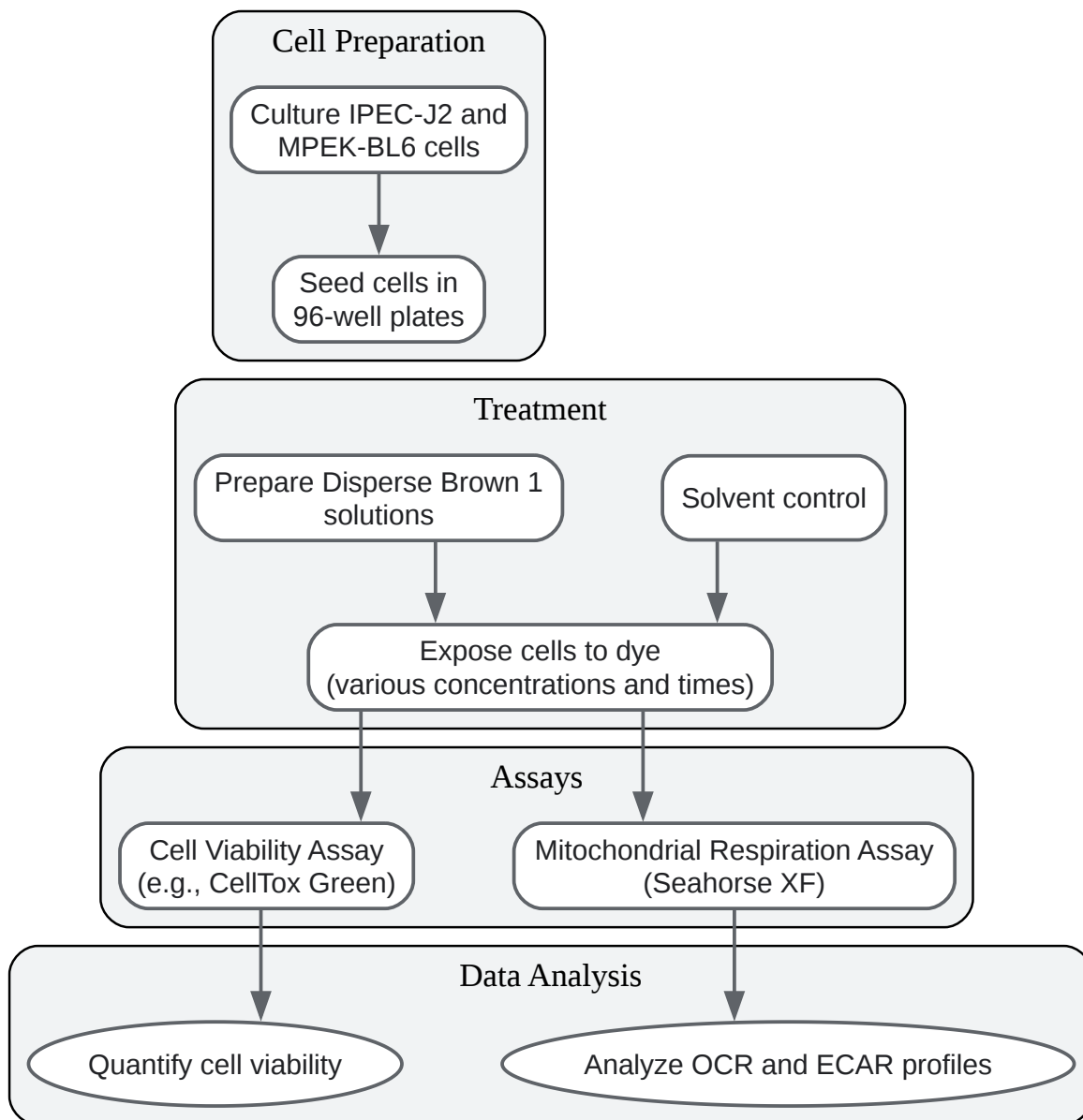
## Experimental Protocol: Cell Viability and Mitochondrial Respiration Assays

The following is a detailed methodology for assessing the cytotoxic effects of **Disperse Brown 1**, based on the aforementioned study.

- Cell Culture and Treatment:
  - Culture IPEC-J2 or MPEK-BL6 cells in appropriate culture medium and conditions until they reach a suitable confluency.
  - Prepare stock solutions of **Disperse Brown 1** in a suitable solvent (e.g., DMSO or acetone).
  - Expose the cells to various concentrations of **Disperse Brown 1** for different time periods (e.g., 3 hours to 3 days). Include a solvent control group.
- Cell Viability Assay (e.g., using a fluorescent dye-based method):
  - After the treatment period, wash the cells with phosphate-buffered saline (PBS).
  - Add a viability staining solution (e.g., CellTox™ Green Cytotoxicity Assay) that selectively stains dead cells.
  - Incubate the cells with the dye according to the manufacturer's instructions.

- Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates a decrease in cell viability.
- Quantify cell viability relative to the solvent control.
- Mitochondrial Respiration Assay (e.g., using Seahorse XF Analyzer):
  - Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
  - Treat the cells with **Disperse Brown 1** as described above.
  - Perform a Seahorse XF Cell Mito Stress Test to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
  - This involves the sequential injection of mitochondrial stressors:
    - Oligomycin: Inhibits ATP synthase, allowing for the measurement of ATP-linked respiration.
    - FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, revealing the maximal respiration capacity.
    - Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
  - Analyze the OCR and ECAR data to determine the effects of **Disperse Brown 1** on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

## Experimental Workflow Diagram



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Caption: Experimental workflow for assessing the cytotoxicity of **Disperse Brown 1**.

## Conclusion

**Disperse Brown 1** is a well-defined chemical entity with known applications in the textile industry. While its fundamental chemical and physical properties are documented, there is a notable lack of detailed, publicly available experimental data regarding its synthesis and



comprehensive spectroscopic characterization. The primary area of recent research interest lies in its toxicological profile, with evidence suggesting that it can induce cytotoxicity and mitochondrial dysfunction. The provided experimental workflow offers a robust framework for further investigation into its biological effects. For researchers and drug development professionals, a thorough understanding of both the chemical properties and the potential bioactivity of such compounds is essential for safe handling, application, and the development of new molecules with desired properties. Further studies are warranted to fully elucidate the mechanisms of its toxicity and to obtain a complete set of experimental data for this compound.

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## References

- 1. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
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